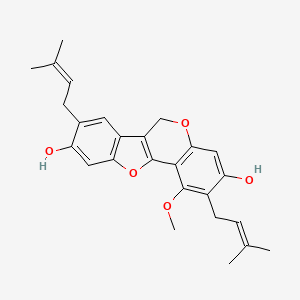

Glycyrrhizol A

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

877373-00-7 |

|---|---|

Molecular Formula |

C26H28O5 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

1-methoxy-2,8-bis(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C26H28O5/c1-14(2)6-8-16-10-18-19-13-30-23-12-21(28)17(9-7-15(3)4)25(29-5)24(23)26(19)31-22(18)11-20(16)27/h6-7,10-12,27-28H,8-9,13H2,1-5H3 |

InChI Key |

CBPFOSMNDISZLV-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=CC2=C(C=C1O)OC3=C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC3=C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C |

Other CAS No. |

877373-00-7 |

Synonyms |

glycyrrhizol A |

Origin of Product |

United States |

Discovery, Isolation, and Characterization Methodologies

Historical Discovery and Initial Reports from Natural Sources

Glycyrrhizol A, a prenylated pterocarpan (B192222), was first reported as a novel compound isolated from the roots of the Chinese licorice plant, Glycyrrhiza uralensis. wikipedia.orgebi.ac.uk This discovery was the result of research focused on identifying antibacterial agents from traditional Chinese medicinal herbs. scispace.comjst.go.jp In a 2006 study published in the Journal of Natural Products, researchers identified two new pterocarpenes, this compound and Glycyrrhizol B, alongside four other known isoflavonoids from the plant's roots. scispace.comnih.govacs.orgacs.org The initial investigation was prompted by the observation that an ethanolic extract of Glycyrrhiza uralensis roots demonstrated significant antibacterial activity against Streptococcus mutans, a bacterium linked to dental caries. scispace.comacs.org

The isolation of this compound was part of a broader effort to investigate the chemical constituents of the Glycyrrhiza genus, which has been used in traditional medicine for millennia. scispace.compshsciences.org This particular finding contributed to the growing list of over 100 phenolic compounds, many of which are isoprenoid-substituted, identified from this plant genus. scispace.comgoogle.com

Table 1: Compounds Isolated Alongside this compound from Glycyrrhiza uralensis

| Compound Name | Compound Class | Status |

|---|---|---|

| Glycyrrhizol B | Pterocarpene | New |

| 5-O-methylglycryol | Isoflavonoid (B1168493) | Known |

| Isoglycyrol (B14702908) | Isoflavonoid | Known |

| 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone | Isoflavonoid | Known |

| Gancaonin G | Isoflavonoid | Known |

This table is based on initial discovery reports. scispace.comnih.govacs.org

Advanced Extraction and Isolation Techniques from Botanical Materials

The isolation of this compound from Glycyrrhiza uralensis roots is a multi-step process that begins with solvent extraction. scispace.comnih.gov Researchers typically start with dried roots of the plant, which are ground into a powder. nih.gov An ethanolic extract is then prepared, as this has been shown to possess strong antibacterial activity, guiding the search for active compounds. scispace.comnih.gov

Modern extraction methods such as ultrasonic extraction are often employed to increase the efficiency of isolating bioactive compounds from plant materials. nih.govresearchgate.net The choice of solvent is critical; studies have shown that different solvents yield varying amounts of specific compounds. For instance, a mixture of ethanol (B145695) and water has been optimized for the extraction of certain compounds from licorice. nih.govresearchgate.net After the initial extraction, the crude extract undergoes a series of purification steps to isolate the target compound. scispace.com

Chromatography is essential for the separation and purification of this compound from the complex mixture of the crude licorice extract. scispace.comjuniperpublishers.com The process involves several stages of chromatographic fractionation. pshsciences.org High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a key technique used in the final stages of purification and for the quantitative analysis of the compound. juniperpublishers.comresearchgate.net

The separation is typically achieved using a C18 column and a gradient elution system, which involves gradually changing the composition of the mobile phase. juniperpublishers.com A common mobile phase consists of a mixture of an aqueous solvent (like water with a modifier such as trifluoroacetic acid or a buffer) and an organic solvent like acetonitrile. google.comjuniperpublishers.com

Table 2: Example of HPLC Conditions for Licorice Compound Analysis

| Parameter | Specification |

|---|---|

| Column | Inertsil ODS 3V (250mm x 4.6mm, 5µm) |

| Mobile Phase A | KH2PO4 buffer |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm (for flavonoids) |

| Technique | Gradient Elution |

This table represents typical conditions for separating flavonoids from Glycyrrhiza extracts and is not exclusive to this compound. juniperpublishers.com

The discovery and isolation of this compound is a prime example of a bioassay-guided fractionation strategy. ebi.ac.ukscispace.comnih.govpshsciences.org This approach involves systematically separating the crude plant extract into various fractions and testing the biological activity of each fraction. scispace.com The fractions that show the highest activity are then selected for further separation and purification. scispace.com

In the case of this compound, the ethanolic extract of Glycyrrhiza uralensis was first tested for its antibacterial effect against Streptococcus mutans. scispace.comacs.org The extract was then subjected to chromatographic separation to produce multiple fractions. Each fraction was subsequently tested, and the most potent antibacterial fractions were further purified until pure compounds were isolated. scispace.comacs.org This method ensures that the chemical isolation efforts are focused on the most biologically active constituents of the natural source. jst.go.jp this compound was identified as one of the compounds with potent activity, exhibiting a minimum inhibitory concentration (MIC) of 1 µg/mL against S. mutans. scispace.comnih.govcatalysis.com.ua

Research Approaches for Structural Elucidation of Novel Derivatives

Once this compound was isolated as a pure compound, its chemical structure was determined using a combination of advanced spectroscopic techniques. scispace.comnih.govacs.org The elucidation of this novel pterocarpene's structure relied on the interpretation of data from methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). scispace.com

Specifically, techniques like 2D NMR, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), were employed. scispace.comacs.org These methods allowed researchers to determine the precise connectivity of atoms and the spatial arrangement of the molecule's different parts, such as the location of the methoxy (B1213986) group and the two 3,3-dimethylallyl (prenyl) groups on the pterocarpene skeleton. scispace.comacs.org The structure of this compound was thus established as 7,4′-dihydroxy-5-methoxy-6,5′-di(3,3-dimethylallyl)-pterocarpene. scispace.comacs.org The structures of known compounds isolated in the same study were confirmed by comparing their spectroscopic data with values previously reported in scientific literature. scispace.comnih.gov

Biosynthesis and Metabolic Pathways

Investigation of Glycyrrhizol A Biosynthetic Routes in Glycyrrhiza Species

The biosynthetic pathway to this compound is rooted in the isoflavonoid (B1168493) metabolic network, which is highly active in leguminous plants like those of the Glycyrrhiza genus. researchgate.netfrontiersin.org Research into the metabolome of Glycyrrhiza species, particularly G. uralensis, reveals a significant accumulation of flavonoids and isoflavonoids in the roots, indicating this is the primary site of synthesis for compounds like this compound. nih.gov

The pathway initiates with precursors from the phenylpropanoid pathway, which are channeled into flavonoid synthesis. nih.gov The key intermediate, liquiritigenin (B1674857) (a flavanone), is a major flavonoid found in G. uralensis. researchgate.net This compound stands at a critical juncture, from which the pathway diverges towards isoflavonoid production. The conversion of the flavanone (B1672756) skeleton to an isoflavone (B191592) skeleton is the defining step for this class of compounds. frontiersin.org This is followed by a series of reductive and cyclization reactions to form the core pterocarpan (B192222) structure. researchgate.netnih.gov

The final stages involve modifications to this core structure, including the attachment of two prenyl groups, which are characteristic of this compound. wikipedia.org While many intermediates in the general pterocarpan pathway have been identified in related legumes, the precise sequence and intermediates leading specifically to this compound within Glycyrrhiza species are a subject of ongoing scientific investigation. Studies on related Glycyrrhiza species, such as G. echinata, have been instrumental in identifying key enzymes that are likely conserved in G. uralensis. nih.govoup.comtandfonline.com

Enzymatic Mechanisms Involved in this compound Formation

The formation of this compound is catalyzed by a sequence of specific enzymes that build upon the general flavonoid framework. The process can be broken down into several key stages: formation of the isoflavone core, reduction and cyclization to the pterocarpan skeleton, and subsequent prenylation.

Isoflavone Skeleton Formation : The pathway begins with the enzyme Chalcone (B49325) Synthase (CHS) , which produces a chalcone precursor. This is then acted upon by Chalcone Isomerase (CHI) to form a flavanone, such as liquiritigenin. nih.gov The critical branch point is catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme (CYP93C), which mediates an aryl migration to convert the flavanone into a 2-hydroxyisoflavanone. frontiersin.orgfrontiersin.org Subsequent dehydration by 2-Hydroxyisoflavanone Dehydratase (HIDH) yields a stable isoflavone, such as daidzein. frontiersin.org

Pterocarpan Ring Formation : Starting from the isoflavone, a series of modifications occur to prepare for the final cyclization. An enzyme known as Isoflavone 2'-hydroxylase (I2'H) introduces a hydroxyl group, a necessary prerequisite for forming the ether linkage of the pterocarpan ring. frontiersin.orgencyclopedia.pub This is followed by reductions, including one catalyzed by Vestitone Reductase (VR) , to produce a 2'-hydroxyisoflavanol intermediate. frontiersin.org The final, definitive step is the cyclization of this intermediate into the 6H- wikipedia.orgbenzofuro[3,2-c]chromene skeleton of pterocarpan. wikipedia.org This reaction is catalyzed by Pterocarpan Synthase (PTS) , an enzyme identified in the related species Glycyrrhiza echinata as a dirigent domain-containing protein with dehydratase activity. nih.govoup.com

Prenylation : A defining feature of this compound is the presence of two dimethylallyl (prenyl) groups. This modification is carried out by Prenyltransferases (PTs) , which transfer a prenyl moiety from dimethylallyl pyrophosphate (DMAPP) to the pterocarpan backbone. While specific prenyltransferases for this compound have not been fully characterized, enzymes capable of prenylating isoflavonoids have been identified in Glycyrrhiza and other legumes. oup.com The exact stage at which these prenyl groups are added—whether to an isoflavone intermediate or the final pterocarpan core—is not definitively established.

A summary of the key enzymes implicated in the biosynthetic pathway is provided below.

| Enzyme | Abbreviation | Function |

| Chalcone Synthase | CHS | Catalyzes the initial step in flavonoid biosynthesis. |

| Chalcone Isomerase | CHI | Isomerizes chalcones to flavanones (e.g., liquiritigenin). nih.gov |

| Isoflavone Synthase | IFS | A P450 enzyme (CYP93C) that converts flavanones to 2-hydroxyisoflavanones, the entry point to isoflavonoids. tandfonline.comfrontiersin.org |

| 2-Hydroxyisoflavanone Dehydratase | HIDH | Dehydrates 2-hydroxyisoflavanones to form isoflavones (e.g., daidzein). frontiersin.org |

| Isoflavone 2'-hydroxylase | I2'H | Adds a hydroxyl group to the isoflavone B-ring, preparing for cyclization. tandfonline.comfrontiersin.org |

| Vestitone Reductase | VR | Reduces the isoflavanone (B1217009) intermediate as a step towards the isoflavanol precursor. frontiersin.org |

| Pterocarpan Synthase | PTS | Catalyzes the final ring-closing dehydration reaction to form the pterocarpan skeleton. nih.govoup.com |

| Prenyltransferase | PT | Transfers dimethylallyl groups to the isoflavonoid scaffold. oup.com |

Genetic and Environmental Factors Influencing this compound Biosynthesis

The production and accumulation of this compound in Glycyrrhiza species are tightly regulated by both internal genetic programming and external environmental cues.

Genetic Factors: The entire biosynthetic pathway is dependent on the expression of specific genes encoding the necessary enzymes. Transcriptome analyses of G. uralensis have identified numerous genes involved in the isoflavonoid pathway, including those for PAL, C4H, 4CL, CHS, IFS, I2'H, VR, and PTR (Pterocarpan Reductase, involved in related pterocarpan metabolism). frontiersin.org The genome of G. uralensis contains organized metabolic gene clusters that facilitate the coordinated expression of genes for specialized metabolite biosynthesis. nih.gov Furthermore, different genotypes of licorice show significant variation in their capacity to produce key bioactive components, highlighting the strong genetic basis for their accumulation.

Environmental Factors: Environmental conditions play a crucial role in modulating the biosynthesis of secondary metabolites. Abiotic stress, in particular, has been shown to be a significant trigger for the flavonoid and isoflavonoid pathways in G. uralensis.

Drought Stress : Studies using PEG6000 to simulate drought have shown a significant up-regulation of many key genes in the isoflavonoid pathway, including CHS, II-CHI, IFS, VR, and PTR. frontiersin.org This response appears to be mediated by the plant hormone jasmonic acid (JA) and leads to an increased accumulation of flavonoid compounds. frontiersin.org

Sunshine and Rainfall : Field studies analyzing different licorice varieties across various locations have demonstrated that environmental factors significantly affect the content of bioactive compounds. ebi.ac.uk Specifically, increased sunshine duration was found to be advantageous for the accumulation of glycyrrhizin, a major triterpenoid (B12794562) in licorice, while decreased rainfall was conducive to the accumulation of the isoflavone precursors liquiritigenin and isoliquiritigenin. ebi.ac.uk As these are upstream precursors, their availability directly influences the potential for this compound synthesis.

The interplay between genetic predisposition and environmental stimuli ultimately dictates the concentration of this compound in the plant.

| Factor | Type | Effect on Biosynthesis |

| Genotype | Genetic | Different licorice varieties exhibit inherently different capacities for producing bioactive compounds. ebi.ac.uk |

| Gene Expression | Genetic | The expression levels of key enzyme genes (CHS, IFS, PTS, etc.) are fundamental for the pathway to function. frontiersin.org |

| Drought Stress | Environmental | Induces the expression of genes in the isoflavonoid pathway, leading to higher flavonoid accumulation. frontiersin.org |

| Sunshine | Environmental | Influences the accumulation of various bioactive components in licorice. ebi.ac.uk |

| Rainfall | Environmental | Lower rainfall correlates with higher accumulation of isoflavone precursors like liquiritigenin and isoliquiritigenin. ebi.ac.uk |

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches to Glycyrrhizol A

Currently, this compound is primarily obtained through bioassay-guided fractionation and isolation from the roots of Glycyrrhiza uralensis. nih.govcaldic.com Peer-reviewed literature detailing a complete, multi-step total synthesis of this compound specifically is not widely available.

However, synthetic strategies have been developed for the general pterocarpan (B192222) skeleton, which forms the core of this compound. researchgate.netrsc.org One such convergent strategy demonstrates the feasibility of constructing this complex fused-ring system. This approach can control the relative stereochemistry at the two key chiral centers (6a and 11a). A key step involves a modified Sakurai–Hosomi reaction, where a benzoxasilepin intermediate condenses with an aromatic aldehyde to form the dihydrobenzofuran ring and establish the crucial stereocenters. rsc.org The final dihydrobenzopyran ring can then be formed via an intramolecular Mitsunobu reaction. rsc.org While not applied specifically to this compound, such methodologies provide a foundational blueprint for how a total synthesis could be approached in the future.

Semi-synthetic Modifications and Analog Design Strategies

Analog design for this compound has largely been guided by nature, with research focusing on the isolation and characterization of structurally related compounds found within the same plant source. nih.gov For instance, Glycyrrhizol B, a natural analog, was co-isolated with this compound from G. uralensis. caldic.com This provides a natural library of compounds for studying how structural variations affect biological activity.

While direct semi-synthetic modification of this compound is not extensively documented, strategies applied to other abundant triterpenoids from licorice, such as Glycyrrhizic Acid, offer a model for potential analog design. nih.gov These methods include:

Esterification and Amidation: Creating ester or amide derivatives at hydroxyl or carboxyl groups to alter polarity and pharmacokinetic properties. nih.gov

Glycopeptide Synthesis: Conjugating amino acid esters to the core structure to create triterpene glycopeptides, potentially modulating activity and targeting. nih.gov

Modification of Side Chains: For prenylated compounds like this compound, reactions such as catalytic hydrogenation could be used to reduce the double bonds in the prenyl side chains, allowing for investigation into their role in bioactivity.

These strategies represent potential pathways for the future development of novel this compound analogs with modified or enhanced activity profiles.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects. For this compound, these studies have primarily focused on its antibacterial activity, comparing it with other flavonoids isolated from Glycyrrhiza uralensis. nih.govcaldic.com The most potent antibacterial activity for this compound has been observed against Streptococcus mutans, a bacterium linked to dental caries. ebi.ac.ukwikipedia.org

Research comparing this compound to its natural analogs has found it to be one of the most potent antibacterial agents among the tested compounds. nih.govcatalysis.com.ua For example, this compound exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL against S. mutans, which was significantly lower than that of its close analog Glycyrrhizol B (32 µg/mL) and other related isoflavonoids like gancaonin G (125 µg/mL). nih.govcaldic.com

| Compound | Class | MIC vs. S. mutans (µg/mL) |

| This compound | Pterocarpene | 1.0 |

| 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone | Isoflavone (B191592) | 2.0 |

| Glycyrrhizol B | Pterocarpene | 32.0 |

| Gancaonin G | Isoflavone | 125.0 |

| 5-O-methylglycryol | Isoflavonoid (B1168493) | 500.0 |

| Isoglycyrol (B14702908) | Isoflavonoid | 500.0 |

Data sourced from He et al., 2006. nih.govcaldic.com

Influence of Functional Groups on Biological Activity

The comparative data reveals the significant influence of specific functional groups on the antibacterial potency of these pterocarpans and isoflavonoids.

Pterocarpan Skeleton: The tetracyclic pterocarpan core structure is a key feature for potent activity. This compound, with its pterocarpene structure, is significantly more active than the isoflavonoids isoglycyrol and 5-O-methylglycryol, which lack this fused ring system. nih.gov

Hydroxyl and Methoxy (B1213986) Groups: The specific substitution pattern of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings is critical. The dramatic difference in activity between this compound (MIC 1 µg/mL) and Glycyrrhizol B (MIC 32 µg/mL) highlights this. nih.gov Although both are pterocarpenes, their distinct substitution patterns on the A and D rings lead to a 32-fold difference in potency, indicating that the specific arrangement of these functional groups profoundly impacts the molecule's interaction with its bacterial target.

Stereochemical Considerations in Activity Profiles

The biosynthesis of pterocarpans in plants is catalyzed by stereospecific enzymes, such as pterocarpan synthase, which ensures the formation of a specific stereoisomer. nih.gov This stereochemical configuration is crucial for biological activity, as the molecule must fit precisely into its biological target, much like a key fits into a lock. Studies on the general pterocarpan class have shown that the cis-fusion of the benzofuran-benzopyran ring system is a common structural feature. rsc.org

While specific studies isolating and comparing different stereoisomers of this compound have not been reported, it is understood that the naturally occurring enantiomer is responsible for the potent observed bioactivity. Any synthetic production of this compound would need to control the stereochemistry at the C-6a and C-11a centers to replicate the activity of the natural product. The synthesis of other, unnatural stereoisomers would likely result in different activity profiles, representing an important area for future research. nih.gov

Molecular and Cellular Mechanisms of Biological Activity Preclinical

Antimicrobial Action Mechanisms

Glycyrrhizol A demonstrates significant antimicrobial effects, particularly against bacteria implicated in oral diseases. The mechanisms underlying this activity involve direct bactericidal action and the disruption of processes essential for bacterial colonization, such as biofilm formation and adhesion.

Research has consistently identified this compound as a potent antibacterial agent against the primary cariogenic bacterium, Streptococcus mutans. researchgate.netscispace.complos.org Bioassay-guided fractionation of extracts from the roots of Glycyrrhiza uralensis (Chinese licorice) revealed that this compound exhibits strong, targeted activity against this pathogen. scispace.comacs.org Its efficacy is highlighted by a low minimum inhibitory concentration (MIC), indicating that only a small amount of the compound is needed to prevent the visible growth of the bacteria. researchgate.netscispace.comacs.org

Studies have quantified this activity, showing this compound to have a MIC of 1 µg/mL against S. mutans. researchgate.netscispace.comacs.orgaboutscience.eu This potent activity is comparable to or greater than other related flavonoids isolated from licorice. scispace.comacs.org The antibacterial effect is not limited to S. mutans. This compound has also shown efficacy against various periodontopathogenic and capnophilic bacteria. aboutscience.eu For instance, its MIC has been determined to be 8 mg/L for Aggregatibacter actinomycetemcomitans and Capnocytophaga species, and 16 mg/L for Eikenella corrodens. aboutscience.eu The minimum bactericidal concentration (MBC), the lowest concentration that results in microbial death, was 16 mg/L for all three of these species. aboutscience.eu Further research has confirmed its inhibitory action against other oral pathogens like Porphyromonas gingivalis and Prevotella intermedia. drbicuspid.com

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Oral Pathogens

| Pathogen | MIC | MBC | Source |

|---|---|---|---|

| Streptococcus mutans | 1 µg/mL | Not Reported | researchgate.netscispace.comacs.orgaboutscience.eu |

| Aggregatibacter actinomycetemcomitans | 8 mg/L | 16 mg/L | aboutscience.eu |

| Eikenella corrodens | 16 mg/L | 16 mg/L | aboutscience.eu |

| Capnocytophaga sp. | 8 mg/L | 16 mg/L | aboutscience.eu |

The mechanism of this antibacterial action may involve the disruption of bacterial cell membrane integrity, a mode of action suggested for other licorice isoflavans like glabridin (B1671572). nih.gov Scanning electron microscopy of S. mutans treated with G. uralensis extract, which contains this compound, revealed alterations to the bacteria's morphology and density, hindering their normal growth. nih.gov

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antimicrobial agents. frontiersin.org S. mutans is a key player in the formation of dental plaque, a classic example of a biofilm. nih.gov A critical step in this process is the synthesis of insoluble glucans from dietary sucrose (B13894) by enzymes called glucosyltransferases (GTFs). nih.govthejcdp.com These glucans allow the bacteria to adhere to the tooth surface and to each other, forming a mature biofilm. nih.gov

Licorice compounds have been shown to interfere with this process. Glycyrrhizin, a major triterpenoid (B12794562) from licorice, dose-dependently inhibits the GTF activity of S. mutans. nih.govthejcdp.com This inhibition is a key mechanism for preventing biofilm formation. nih.gov While direct studies on this compound's effect on GTF are less common, related licorice isoflavans like glabridin and licoricidin (B1675306) have been shown to attenuate the adherence of S. mutans to saliva-coated hydroxylapatite, which mimics the tooth surface. nih.gov These compounds were found to reduce bacterial adherence in a dose-dependent manner. nih.gov Given that this compound is a potent antibacterial component of licorice extract, it is plausible that it contributes to the observed anti-biofilm effects by inhibiting bacterial growth and potentially interfering with adhesion mechanisms. researchgate.net

Potential Mechanistic Pathways of Related Licorice Flavonoids and Triterpenoids (e.g., NF-κB, MAPK modulation)

While direct research into the cell signaling effects of this compound is limited, the mechanisms of other well-studied licorice components provide a strong basis for its potential pathways of action, particularly in the context of inflammation. Many chronic diseases involve inflammatory processes regulated by key signaling pathways, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govfrontiersin.org

The NF-κB pathway is a central regulator of inflammation. nih.gov In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. When a cell is stimulated by inflammatory signals (like lipopolysaccharide from bacteria), IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus. nih.govdovepress.com There, it triggers the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. nih.govmdpi.com Numerous licorice compounds, including glycyrrhizin, liquiritin, and licochalcone A, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα. nih.gov

The MAPK pathways (including ERK, JNK, and p38) are another set of critical signaling cascades that regulate inflammation, proliferation, and apoptosis. dovepress.commdpi.com These pathways often work in concert with NF-κB. mdpi.com Licorice flavonoids have demonstrated the ability to attenuate the MAPK pathway. For example, licoflavanone was found to inhibit the phosphorylation of p38, JNK, and ERK1/2, thereby reducing the production of pro-inflammatory mediators. mdpi.com Similarly, glabridin has been shown to modulate the phosphorylation of ERK1/2 and JNK1/2. dovepress.com Licochalcone A and glycyrrhetinic acid also exhibit inhibitory effects on various components of the MAPK pathway. consensus.appnih.gov These consistent findings across multiple licorice-derived molecules suggest that this compound may share the ability to modulate these fundamental inflammatory signaling networks. nih.govfrontiersin.orgdovepress.com

Identification of Molecular Targets and Ligand-Receptor Interactions

The biological effects of a compound are initiated by its interaction with specific molecular targets, such as receptors or enzymes, on or within a cell. frontiersin.org Identifying these ligand-receptor interactions is crucial for understanding the compound's mechanism of action. For this compound and related compounds, research is beginning to pinpoint these targets using computational and experimental methods.

Molecular docking is a computational technique used to predict how a ligand (like this compound) binds to the three-dimensional structure of a protein target. nih.govmdpi.com Studies using this approach on related licorice compounds have provided insights into potential targets. For instance, network pharmacology and molecular docking analyses predicted that licorice compounds could bind effectively to key proteins in the MAPK signaling pathway. nih.govmdpi.com One such target identified was MAPK3 (also known as ERK1). mdpi.com The analysis showed that compounds like formononetin (B1673546) and shinpterocarpin (B12391876) could fit into the binding pocket of MAPK3 with low binding energy, which suggests a stable and strong interaction. mdpi.com Another study focusing on glycyrrhetinic acid also predicted a strong binding affinity with MAPK3. nih.gov

Although these studies did not specifically test this compound, its structural similarity to other isoflavonoids suggests it may interact with similar targets. The ultimate goal of such targeting is to achieve high avidity (strong binding) and selectivity for specific cells, a key challenge in drug development. rsc.org Experimental validation is needed to confirm these computational predictions for this compound and to fully characterize its ligand-receptor interactions.

Cell-Based Assays for Mechanistic Elucidation (e.g., enzyme inhibition, cellular signaling pathway modulation)

A variety of cell-based assays have been employed to investigate and quantify the biological activities of this compound and its related compounds. These in vitro methods are essential for elucidating the specific mechanisms at a cellular level.

To determine antibacterial potency, the broth microdilution assay is commonly used to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.govui.ac.id This involves exposing bacteria to serial dilutions of the compound in a liquid growth medium to find the lowest concentration that inhibits growth or kills the bacteria. ui.ac.id

The effect on biofilm formation is often quantified using the crystal violet assay . ui.ac.idwoodj.org In this method, bacteria are allowed to form a biofilm in a microtiter plate. Non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet dye. The amount of dye, which corresponds to the biofilm mass, is then measured spectrophotometrically. ui.ac.id

To investigate the inhibition of key bacterial enzymes, specific enzyme inhibition assays are used. For example, the activity of glucosyltransferases (GTFs), crucial for biofilm formation, can be measured to see if a compound inhibits the synthesis of glucans from sucrose. nih.govthejcdp.com Similarly, the activity of proteases, which can be virulence factors for bacteria like P. gingivalis, can be assessed using chromogenic substrates that release a colored product when cleaved by the enzyme. ui.ac.id

To explore the modulation of cellular signaling pathways like NF-κB and MAPK, researchers use techniques such as Western blotting and quantitative real-time PCR (qRT-PCR) . nih.gov Western blotting allows for the detection and quantification of specific proteins, such as phosphorylated (activated) forms of ERK or p38, to see if a compound inhibits their activation. nih.gov qRT-PCR is used to measure the expression levels of messenger RNA (mRNA) for specific genes, such as those encoding pro-inflammatory cytokines, to determine if the compound suppresses their transcription. nih.gov These assays provide direct evidence of a compound's impact on cellular signaling. nih.govfrontiersin.orgconsensus.app

Preclinical Pharmacological and Pharmacokinetic Investigations

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In Vivo Pharmacokinetics in Animal Models (e.g., distribution, elimination profiles)

There is a notable lack of published in vivo pharmacokinetic studies for Glycyrrhizol A in animal models. Consequently, critical pharmacokinetic parameters such as oral bioavailability, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), distribution to various tissues, and elimination half-life have not been characterized. This information is crucial for understanding the systemic exposure and fate of the compound after administration.

Pharmacodynamic Biomarkers in Preclinical Models

Research on this compound has primarily focused on its direct antimicrobial effects. In this context, the primary pharmacodynamic measure reported is the Minimum Inhibitory Concentration (MIC) against various bacteria. For instance, this compound has demonstrated a potent MIC of 1 µg/mL against Streptococcus mutans. catalysis.com.ua However, studies identifying and utilizing specific pharmacodynamic biomarkers to track the physiological response to this compound in preclinical animal models are not described in the available literature.

Research on Bioavailability Enhancement Strategies and Formulation Concepts

Investigations into enhancing the systemic bioavailability of this compound are not widely reported. However, research has focused on formulation concepts designed to improve its local efficacy in the oral cavity. One notable example is the development of sugar-free lollipops enriched with this compound. nhaa.org.au This formulation strategy aims to prolong the contact time of the compound with oral surfaces to maximize its antibacterial activity against cariogenic bacteria, rather than enhancing its absorption into the bloodstream. nhaa.org.auscribd.comresearchgate.net

Advanced Analytical and Bioanalytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of phytochemicals like Glycyrrhizol A from licorice (Glycyrrhiza species). nih.govcapes.gov.br This technique is highly valued in phytochemistry for its capacity to separate a wide array of molecules with high sensitivity and selectivity. vdoc.pub LC-MS is frequently employed for the metabolic profiling of licorice extracts, enabling the separation and identification of numerous constituents, including flavonoids and pterocarpans. nih.govshimadzu.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been instrumental in verifying the presence of pterocarpans, such as this compound, in the roots of Glycyrrhiza uralensis. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle sizes in the column stationary phase to achieve higher resolution, faster separations, and increased sensitivity. When coupled with advanced mass spectrometers like tandem quadrupole (MS/MS) or quadrupole time-of-flight (qTOF-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

UPLC-MS/MS methods have been developed to characterize the chemical profiles of licorice. rsc.org In studies on Glycyrrhiza glabra, UPLC-QqQ-MS/MS (triple quadrupole) analysis identified 133 different compounds, with pterocarpans being one of the most abundant groups detected. researchgate.net Furthermore, UPLC-qTOF-MS has been applied to identify the constituents of herbal formulas containing Glycyrrhiza uralensis, the plant source from which this compound was first isolated. researchgate.net

The qTOF-MS analyzer is particularly advantageous for structural elucidation due to its high mass accuracy and resolution. It can operate in different modes, such as "Auto MS/MS," where it performs a full scan to detect ions from a target list and then automatically selects specific ions for fragmentation, providing detailed structural information. eurl-pesticides.eu This dual capability of providing a full scan and subsequent MS/MS fragmentation in a single run is highly efficient for identifying compounds in complex matrices. eurl-pesticides.eueurl-pesticides.eu

Below is a representative table of instrumental conditions for analyzing phytochemicals in licorice extracts using UPLC-qTOF-MS, based on established methodologies.

| Parameter | Specification |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) eurl-pesticides.eu |

| Mobile Phase | A: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic Acid eurl-pesticides.eueurl-pesticides.eu |

| Flow Rate | 0.3 mL/min eurl-pesticides.eu |

| Ionization | Electrospray Ionization (ESI), typically in positive mode for flavonoids and pterocarpans researchgate.net |

| Mass Analyzer | Quadrupole Time-of-Flight (qTOF) researchgate.net |

| Acquisition Mode | Auto MS/MS, acquiring full scan spectra and triggering MS/MS fragmentation for selected precursor ions eurl-pesticides.eu |

Quantifying this compound in complex biological matrices, such as plasma or tissue, is essential for pharmacokinetic studies. This requires the development and validation of a robust bioanalytical method, typically using LC-MS/MS, in accordance with regulatory guidelines. researchgate.netijprajournal.comfda.gov The process ensures the method is reliable, reproducible, and suitable for its intended purpose. researchgate.net

The development phase involves optimizing chromatographic conditions, mass spectrometric parameters, and sample preparation. nih.gov Sample preparation is a critical step to remove matrix interferences that can suppress or enhance the analyte signal. nih.gov For related compounds from licorice, such as glycyrol (B26511), methods have been developed to quantify levels in rat plasma. nih.gov

A bioanalytical method must be fully validated by assessing several key parameters. fda.gov A study quantifying glycyrol in rat plasma provides a practical example of the validation process. nih.gov The method demonstrated excellent linearity, precision, accuracy, and stability. nih.gov

The table below summarizes the essential validation parameters for a bioanalytical LC-MS/MS method, using the validated analysis of glycyrol in rat plasma as an illustrative model. nih.gov

| Validation Parameter | Description | Typical Acceptance Criteria (FDA/EMA) | Example Findings (Glycyrol Study) nih.gov |

| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. | Method demonstrated high specificity for glycyrol in rat plasma. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. | Linear range of 1-2000 ng/mL with a correlation coefficient >0.99. |

| Precision | The closeness of repeated measurements (intra-day and inter-day variability). | Relative Standard Deviation (RSD) ≤ 15%. | Intra- and inter-day precision was <15% RSD. |

| Accuracy | The closeness of the measured value to the true value. | Mean accuracy within 85-115% of the nominal concentration. | Accuracy ranged from 95.31% to 112.72%. |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible. | Average extraction recovery was 113.26% to 114.84%. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | RSD of matrix factor ≤ 15%. | Internal standard-normalized matrix factor RSD was between 6.36% and 9.46%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and process conditions. | Analyte concentration within ±15% of the initial concentration. | Analyte demonstrated stability through freeze-thaw cycles and storage conditions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of natural products. vdoc.pub It is particularly suited for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.

In the context of licorice analysis, GC-MS has been used for broad metabolite profiling, often focusing on primary metabolites or different classes of secondary metabolites than those targeted by LC-MS. nih.govcapes.gov.br For example, studies have used GC-MS to profile primary metabolites in various Glycyrrhiza species, revealing compounds like amino acids and fatty acids. nih.govresearchgate.net In some analytical workflows, extracts are partitioned, with fat-soluble components being analyzed by GC-MS and water-soluble components by LC-MS. researchgate.net While direct analysis of this compound by GC-MS is not common, the technique is invaluable for obtaining a comprehensive metabolic fingerprint of the licorice root extract in which it is found. nih.govcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products. chemistryviews.org For this compound, NMR was fundamental in confirming its unique pterocarpene structure. scispace.com The structure was determined to be 7,4′-dihydroxy-5-methoxy-6,5′-di(3,3-dimethylallyl)-pterocarpene through detailed interpretation of 1D and 2D NMR spectra. scispace.com

Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) were critical. HMBC reveals long-range correlations between protons and carbons (2-3 bonds away), allowing for the connection of different molecular fragments. NOESY identifies protons that are close in space, which helps to confirm stereochemistry and the relative positions of substituents. scispace.com A patent for this compound also lists various NMR spectra (¹H, ¹³C, H-H correlation, C-H correlation) as key to its characterization. google.com

Key structural features of this compound were confirmed by the following NMR data. scispace.com

| NMR Experiment | Observed Correlation | Structural Conclusion |

| HMBC | From H-1′′ (δ 3.41) to C-5 (δ 153.0) and C-7 (δ 156.2) | Confirmed the location of a 3,3-dimethylallyl group at C-6. |

| HMBC | From OCH₃ signal to C-5 | Assigned the methoxy (B1213986) group to the C-5 position. |

| NOESY | Between methoxy protons and H-1′′ and H-2′′ | Further supported the placement of the methoxy group at C-5. |

| HMBC | From methylene (B1212753) protons H-1′′′ to C-4′ and C-6′ | Confirmed the connectivity of the second 3,3-dimethylallyl group to the E ring. |

| NOESY | Between H-2 and H-6′, and between H-6′ and H-1′′′ | Revealed the spatial proximity and confirmed the linkage of the second prenyl group at C-5'. |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures like plant extracts. nih.gov Beyond standard LC-MS and GC-MS, more advanced combinations are used to increase analytical power. The goal is to resolve and identify as many components as possible from a single sample. nih.gov

One powerful approach for analyzing the complex chemistry of licorice is comprehensive two-dimensional liquid chromatography (LC × LC). nih.govshimadzu.com In this technique, the sample is subjected to two different liquid chromatography separations with distinct selectivities (e.g., HILIC followed by reversed-phase). This greatly expands the separation space, allowing for the resolution of co-eluting peaks from a one-dimensional separation. nih.gov When coupled with DAD and MS/MS detectors, an LC × LC system allowed for the separation and tentative identification of 89 different metabolites in a licorice sample, including triterpene saponins (B1172615) and various flavonoids. nih.gov Such powerful techniques are crucial for differentiating closely related isomers and for the comprehensive chemical fingerprinting of extracts containing this compound.

Table of Mentioned Compounds

| Compound Name | Class |

|---|---|

| This compound | Pterocarpan (B192222) |

| Glycyrrhizol B | Pterocarpan |

| Glycyrrhizin (Glycyrrhizic Acid) | Triterpene Saponin |

| Glycyrrhetinic Acid | Triterpene Saponin |

| Glycyrol | Coumarin |

| 5-O-methylglycyrol | Isoflavonoid (B1168493) |

| Isoglycyrol (B14702908) | Isoflavonoid |

| 6,8-diisoprenyl-5,7,4′-trihydroxyisoflavone | Isoflavonoid |

| Gancaonin G | Isoflavonoid |

| Liquiritigenin (B1674857) | Flavanone (B1672756) |

| Isoliquiritigenin | Chalcone (B49325) |

| Glabridin (B1671572) | Isoflavan |

| Glabrone | Isoflavone (B191592) |

| Licochalcone A | Chalcone |

| Liquiritin | Flavanone Glycoside |

| Davidigenin | Flavanone |

| Liquiritin apioside | Flavanone Glycoside |

| Licopyranocoumarin | Coumarin |

| 4-hydroxyphenyl acetic acid | Phenolic Acid |

| Cadaverine | Polyamine |

| Rehmannioside D | Iridoid Glycoside |

| Loganin | Iridoid Glycoside |

| Morroniside | Iridoid Glycoside |

| Ginsenoside Re | Triterpene Saponin |

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to understand the interaction between a ligand, such as Glycyrrhizol A, and a protein target.

Research has shown that this compound exhibits promising binding affinities with various protein targets. For instance, in a study investigating potential inhibitors of Plasmodium vivax, the parasite responsible for malaria, this compound was docked against the Duffy binding protein (DBP). nih.gov The results indicated a significant binding energy, suggesting its potential as an antimalarial agent. nih.gov

Similarly, other components from licorice have been studied against various targets. For example, Glycyrrhizic acid, another major constituent of licorice, demonstrated favorable docking scores against several viral proteins, including those from influenza viruses and SARS-CoV-2. japsonline.com These studies often utilize software like AutoDock Vina to calculate the binding energies, which are typically expressed in kcal/mol. japsonline.comscienceopen.com A lower binding energy value indicates a more stable and favorable interaction between the ligand and the target protein. scienceopen.com

Table 1: Examples of Molecular Docking Studies on Licorice Compounds

| Compound | Target Protein | Software | Binding Energy (kcal/mol) | Potential Application |

|---|---|---|---|---|

| This compound | Plasmodium vivax Duffy binding protein | - | -33.7042 nih.gov | Antimalarial nih.gov |

| Glycyrrhizic acid | SARS-CoV-2 Spike receptor-binding domain | AutoDock Vina | -10.307 japsonline.com | Antiviral japsonline.com |

| Glycyrrhetinic acid | Cyclin D1 | PyRx | -5.5 indonesianjournalofcancer.or.id | Anticancer indonesianjournalofcancer.or.id |

| Shinpterocarpin (B12391876) | Mitogen-activated protein kinase 3 (MAPK3) | AutoDock | -9.6 mdpi.com | Alcoholic liver injury mdpi.com |

| 7-methoxy-2-methyl-isoflavone | Mitogen-activated protein kinase 3 (MAPK3) | AutoDock | -9.6 mdpi.com | Alcoholic liver injury mdpi.com |

| Isorhamnetin | Mitogen-activated protein kinase 1 (MAPK1) | AutoDock | -9.3 mdpi.com | Alcoholic liver injury mdpi.com |

| Formononetin (B1673546) | Mitogen-activated protein kinase 3 (MAPK3) | AutoDock | -9.3 mdpi.com | Alcoholic liver injury mdpi.com |

The interaction analysis from these docking studies reveals the specific amino acid residues involved in the binding, which can include hydrogen bonds and hydrophobic interactions. japsonline.com These details are crucial for understanding the mechanism of action and for guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a correlation between the physicochemical properties of a series of compounds and their measured biological effects. medcraveonline.com QSAR helps in predicting the activity of new, unsynthesized compounds and in understanding which structural features are important for activity. wikipedia.orgmedcraveonline.com

While specific QSAR studies focusing solely on this compound are not extensively documented in the provided results, the principles of QSAR are broadly applied in natural product research. jocpr.comnih.gov For a compound like this compound, a QSAR model could be developed by synthesizing a series of its analogs with slight structural modifications. The biological activity of these analogs would then be tested, and the data would be used to build a model. The descriptors used in such a model could include molecular weight, lipophilicity (logP), and various electronic and steric parameters. jocpr.com

The general form of a QSAR model is: Activity = f(molecular descriptors) + error wikipedia.org

The development of robust QSAR models requires a diverse set of compounds with accurately measured biological activities. nih.gov These models are then validated to ensure their predictive power. jocpr.com

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The in silico prediction of ADMET properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities. nih.govuniroma1.it Various computational tools and web servers, such as SwissADME and preADMET, are available for this purpose. sciensage.infobiorxiv.org These tools predict a range of properties based on the chemical structure of the compound. sciensage.info

For this compound, in silico ADMET predictions can provide insights into its drug-likeness. Key parameters evaluated include:

Absorption: Predictions of oral bioavailability, often guided by Lipinski's Rule of Five, which considers factors like molecular weight, logP, and the number of hydrogen bond donors and acceptors. mdpi.com

Distribution: Prediction of properties like blood-brain barrier (BBB) penetration. biorxiv.org

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Information related to the compound's clearance from the body.

Toxicity: Prediction of potential toxicities, such as mutagenicity or cardiotoxicity. uniroma1.it

Table 2: Hypothetical In Silico ADMET Profile for this compound

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| logP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

| Oral Bioavailability | High | Likely well-absorbed after oral administration |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | May not readily enter the central nervous system |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of specific isoforms | Possibility of drug-drug interactions |

| Toxicity | ||

| Mutagenicity (Ames test) | Non-mutagenic | Low risk of genetic damage |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

These predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential issues that may need to be addressed through chemical modification. nih.gov

De Novo Design and Virtual Screening of this compound Analogs

De novo design and virtual screening are computational techniques used to discover new drug candidates. nih.gov De novo design involves the creation of novel molecular structures with desired properties, often starting from a known active compound or a target's binding site. nih.govresearchgate.net Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target. science.gov

Starting with the structure of this compound, de novo design algorithms could be used to generate novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. These algorithms build new molecules by adding or modifying functional groups, guided by scoring functions that estimate the binding affinity and other desirable properties.

Virtual screening can be used to search for other compounds that have a similar shape and chemical features to this compound (ligand-based virtual screening) or that are predicted to fit well into the binding site of one of its known targets (structure-based virtual screening). This approach can help to identify other potential lead compounds from large chemical databases.

The combination of these computational methods allows for the rational design and discovery of new therapeutic agents based on the promising scaffold of this compound.

Omics Based Research and Systems Biology Approaches

Metabolomics Profiling in Glycyrrhiza Species and Glycyrrhizol A Production

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has been pivotal in characterizing the chemical diversity of Glycyrrhiza species. Advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have enabled the identification of thousands of metabolites from licorice roots. mdpi.comnih.gov In one comprehensive study of four Glycyrrhiza species, a total of 2,716 metabolites were identified, a significant portion of which were flavonoids (527) and terpenoids (251). mdpi.comnih.gov this compound, a prenylated pterocarpan (B192222), is one of the many specialized flavonoids identified through these profiling efforts, primarily isolated from the roots of Glycyrrhiza uralensis. nih.gov These studies provide a chemical blueprint, revealing the metabolic potential of these plants to produce a wide array of bioactive compounds, including this compound.

Comparative metabolomics is a powerful strategy to understand the differential accumulation of secondary metabolites, like this compound, across different species or within various plant tissues. Studies have shown significant chemodiversity among the medicinally used Glycyrrhiza species—G. uralensis, G. glabra, and G. inflata. exlibrisgroup.com A holistic analysis quantifying 151 secondary metabolites revealed that these species exhibit distinct biosynthetic preferences, particularly for coumarins, chalcones, and isoflavanes. exlibrisgroup.com This variation in chemical profiles underscores why different species may be used for different therapeutic purposes and suggests that this compound content can vary significantly between them.

Furthermore, metabolomic comparisons between the roots and aerial parts (stems and leaves) of G. uralensis have been conducted to explore the potential of utilizing the entire plant. frontiersin.org While the roots are the traditionally used medicinal part, the aerial portions, which constitute a large part of the plant's biomass, also contain a rich array of medicinally important compounds. frontiersin.org However, the distribution and concentration of these compounds, including flavonoids and saponins (B1172615), vary considerably between the roots and the aerial parts. frontiersin.org this compound is predominantly reported as a constituent of the roots.

Below is an interactive data table summarizing findings from comparative metabolomics studies on Glycyrrhiza species.

| Feature | Glycyrrhiza uralensis | Glycyrrhiza glabra | Glycyrrhiza inflata | Glycyrrhiza Aerial Parts | Source |

| Primary Source of | This compound, Glycyrrhizin | Liquiritin, Glabridin (B1671572) | Licochalcone A | Various Phenolics & Flavonoids | nih.gov, exlibrisgroup.com, frontiersin.org, nih.gov |

| Key Compound Classes | Rich in flavonoids and triterpenoid (B12794562) saponins. | High diversity of flavonoids. | Noted for unique chalcones and the presence of cadaverine. | Contains phenolic acids and flavonoid glycosides, but profiles differ from roots. | exlibrisgroup.com, frontiersin.org, nih.gov |

| Metabolomic Technique | LC-MS, GC-MS, NMR | LC-MS, GC-MS, NMR | LC-MS, GC-MS, NMR | GC/MS, UHPLC-ESI-QTof MS | frontiersin.org, nih.gov |

| Research Focus | Identification of bioactive compounds and species differentiation. | Comparison of chemical profiles with other medicinal licorice species. | Identification of species-specific chemical markers. | Exploring the medicinal potential of non-traditional plant parts. | exlibrisgroup.com, frontiersin.org |

Transcriptomics Investigations Related to this compound Biosynthesis

Transcriptomics, the study of the complete set of RNA transcripts, provides critical insights into the genes responsible for the biosynthesis of specific metabolites. The biosynthesis of this compound is part of the larger isoflavonoid (B1168493) pathway. Integrated metabolomic and transcriptomic analyses of Glycyrrhiza species have identified numerous differentially expressed genes (DEGs) involved in this pathway. mdpi.comnih.gov In a study comparing four Glycyrrhiza species, researchers identified 99 genes related to isoflavonoid biosynthesis. mdpi.com These genes encode key enzymes that catalyze the steps leading to the formation of complex flavonoids.

Subsequent research focusing on G. uralensis under stress conditions has further illuminated the regulation of these pathways. For instance, under salt stress, 3,664 DEGs were identified, with many being involved in flavonoid and terpenoid biosynthesis. frontiersin.org This research highlighted the role of specific transcription factor families, such as MYB and basic helix-loop-helix (bHLH), in regulating these metabolic pathways. frontiersin.org Similarly, studies on the effects of different nitrogen forms on G. uralensis found that low-level nitrate (B79036) nitrogen could significantly boost the accumulation of flavonoid ingredients by modulating the expression of biosynthetic genes. frontiersin.org These transcriptomic datasets are crucial for identifying the specific enzymes—likely from the cytochrome P450 and transferase families—that perform the final steps in constructing the this compound molecule.

The table below details key genes and pathways implicated in flavonoid biosynthesis in Glycyrrhiza species.

| Gene/Pathway | Function/Role | Implicated in Study of | Source |

| Isoflavonoid Biosynthesis Pathway | The core metabolic pathway leading to the synthesis of isoflavones and related compounds like pterocarpans. | Differential metabolite accumulation in four Glycyrrhiza species. | mdpi.com, nih.gov |

| MYB & bHLH Transcription Factors | Regulatory proteins that control the expression of structural genes within the flavonoid pathway. | Response of G. uralensis to salt stress. | frontiersin.org |

| Cytochrome P450s (CYPs) | A large family of enzymes that catalyze oxidative reactions crucial for modifying the flavonoid skeleton. | Triterpenoid and flavonoid biosynthesis. | frontiersin.org |

| UDP-glycosyltransferases (UGTs) | Enzymes responsible for glycosylation, a common modification in flavonoid biosynthesis. | Response of G. uralensis to salt stress. | frontiersin.org |

| Phenylpropanoid Biosynthesis | The foundational pathway that provides the precursors for all flavonoid compounds. | Response of G. uralensis to different nitrogen forms. | frontiersin.org |

Proteomics Studies of Cellular Responses to this compound

Proteomics involves the large-scale analysis of proteins, the functional workhorses of the cell. As of now, dedicated proteomics studies focusing exclusively on the cellular response to isolated this compound are not prominent in published literature.

However, the established methodology for such an investigation would involve a combination of cell culture and advanced mass spectrometry. A typical experimental design would include treating a specific cell line (e.g., a human cancer cell line or an immune cell line) with this compound. Following treatment, total cellular proteins would be extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins. By comparing the protein expression profiles of treated cells versus untreated control cells, researchers could identify which proteins are significantly up- or down-regulated. This information would then be used in bioinformatics analyses, such as KEGG pathway mapping, to understand the cellular processes and pathways that are modulated by this compound. While direct data for this compound is scarce, proteomics has been employed to investigate other licorice flavonoids, such as Liquiritigenin (B1674857), to identify their molecular targets, demonstrating the feasibility of this approach. researchgate.net

Network Pharmacology and Pathway Analysis for this compound

Network pharmacology is a computational systems biology approach that aims to understand drug action and multifactorial diseases from a network perspective. It is particularly well-suited for analyzing the complex components of traditional medicines like licorice. frontiersin.orgnih.gov By constructing networks of "compound-target-pathway" interactions, researchers can predict the mechanisms of action for individual compounds.

Although many network pharmacology studies focus on the entire Glycyrrhiza extract or its most abundant components, the findings for licorice flavonoids are highly relevant to this compound. mdpi.com These analyses have identified several key signaling pathways through which licorice flavonoids exert their effects. The most consistently implicated pathways include:

PI3K/AKT Signaling Pathway: Central to cell survival, growth, and proliferation.

MAPK Signaling Pathway: Involved in cellular responses to a wide array of stimuli, including stress, and plays a role in inflammation and apoptosis. mdpi.com

NF-κB Signaling Pathway: A critical regulator of the inflammatory response. frontiersin.org

TNF Signaling Pathway: A key pathway involved in systemic inflammation and apoptosis. frontiersin.orgugm.ac.id

These computational predictions suggest that this compound likely acts on multiple protein targets within these interconnected pathways to produce its pharmacological effects. For example, in a study on G. uralensis for treating alcoholic liver injury, key protein targets identified included JUN, MAPK3, STAT3, AKT1, and MAPK1. mdpi.com

The following interactive table summarizes key targets and pathways identified through network pharmacology of Glycyrrhiza components.

| Target Protein | Associated Pathway(s) | Predicted Role | Source |

| AKT1 | PI3K/AKT, AGE-RAGE Signaling | Cell survival, proliferation, metabolism | mdpi.com, ugm.ac.id |

| MAPK1, MAPK3 | MAPK Signaling | Inflammation, stress response, apoptosis | mdpi.com |

| JUN | MAPK Signaling | Transcriptional regulation, cell proliferation | mdpi.com |

| STAT3 | JAK-STAT Signaling | Immune response, inflammation, cell growth | mdpi.com |

| TP53 | p53 Signaling, Apoptosis | Tumor suppression, cell cycle regulation | ugm.ac.id |

| TNF, IL6, IL-1B | TNF Signaling, IL-17 Signaling | Pro-inflammatory cytokine signaling | ugm.ac.id |

Future Research Directions and Translational Perspectives Preclinical Focus

Addressing Knowledge Gaps in Glycyrrhizol A Biosynthesis and Mechanisms

A foundational challenge in harnessing this compound is the incomplete understanding of its formation in nature and its precise molecular interactions.

Biosynthesis Pathway: The biosynthesis of isoflavonoids, the parent class of this compound, originates from the phenylpropanoid pathway, starting with L-phenylalanine. nih.govfrontiersin.org This pathway generates key intermediates, including naringenin, which is a critical branch point for the synthesis of various flavonoids. frontiersin.orgpnas.org The formation of the characteristic isoflavonoid (B1168493) core is catalyzed by isoflavone (B191592) synthase. frontiersin.org Further steps lead to the pterocarpan (B192222) skeleton. A crucial and once-elusive step in pterocarpan biosynthesis is the final ring closure of a 2'-hydroxyisoflavanol intermediate, a reaction catalyzed by pterocarpan synthase (PTS), an enzyme containing a dirigent protein domain. nih.govnih.govenzyme-database.org

Despite this general framework, the specific enzymatic steps that produce the unique structure of this compound remain uncharacterized. Key knowledge gaps include the identification and characterization of the specific prenyltransferase(s) responsible for adding the two isoprenyl groups and the O-methyltransferase that adds the methoxy (B1213986) group to the pterocarpan backbone. Integrated metabolomic and transcriptomic analyses of different Glycyrrhiza species have revealed significant differences in their isoflavonoid biosynthesis pathways, providing a foundation for identifying the candidate genes responsible for these specific modifications. nih.govresearchgate.net

Table 1: Key Enzyme Classes in Pterocarpan Biosynthesis and Unidentified this compound-Specific Enzymes

| Enzyme Class | General Function in Pterocarpan Biosynthesis | Specific Enzyme for this compound |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway | Presumed, not specified |

| Chalcone (B49325) Synthase (CHS) | Forms the chalcone scaffold | Presumed, not specified |

| Chalcone Isomerase (CHI) | Isomerizes chalcone to flavanone (B1672756) (naringenin) | Presumed, not specified |

| Isoflavone Synthase (IFS) | Catalyzes the key step to the isoflavonoid core | Presumed, not specified |

| Isoflavone Reductase (IFR) | Reduces isoflavones to isoflavanones | Presumed, not specified |

| Pterocarpan Synthase (PTS) | Catalyzes the final ring closure to form the pterocarpan skeleton nih.govnih.gov | Unidentified |

| Prenyltransferase (PT) | Adds isoprenyl groups to the flavonoid core | Unidentified |

Mechanisms of Action: The molecular mechanisms underlying the bioactivity of this compound are largely unexplored. Preclinical evidence points to a potent antibacterial effect, particularly against the cariogenic bacterium Streptococcus mutans. thejcdp.comui.ac.id However, how it exerts this effect—whether through membrane disruption, enzyme inhibition, or other pathways—is not well understood. The mechanisms behind other potential bioactivities, such as anti-inflammatory or antitumor effects, remain to be investigated. Elucidating these mechanisms is critical for identifying specific cellular targets and predicting therapeutic efficacy.

Exploration of Novel Preclinical Bioactivities and Therapeutic Potentials

Current research on this compound's bioactivity is limited, presenting a significant opportunity for exploration in preclinical models.

Established and Potential Bioactivities: The most well-documented activity of this compound is its antibacterial property. It has demonstrated strong antimicrobial action against bacteria known to cause tooth decay. thejcdp.com One study reported a potent minimum inhibitory concentration of 1 μg/mL against S. mutans. ui.ac.id Given that other flavonoids from licorice exhibit a broad range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities, it is plausible that this compound possesses similar properties. mdpi.comnih.govmdpi.com For instance, other licorice compounds have been shown to inhibit pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Future preclinical studies should systematically screen this compound for these and other activities.

Table 2: Potential Preclinical Research Areas for this compound

| Potential Bioactivity | Rationale / Supporting Evidence from Related Compounds | Suggested Preclinical Models |

|---|---|---|

| Antibacterial | Demonstrated activity against Streptococcus mutans and Porphyromonas gingivalis. thejcdp.comui.ac.id | In vitro susceptibility testing (MIC/MBC), biofilm disruption assays, animal models of oral infection. |

| Anti-inflammatory | Other licorice flavonoids (liquiritigenin, etc.) inhibit iNOS, COX-2, and pro-inflammatory cytokines. nih.govmdpi.com | Lipopolysaccharide (LPS)-stimulated macrophage assays, animal models of acute and chronic inflammation. |

| Antitumor | Licochalcone A, another licorice flavonoid, shows activity against various cancer cell lines. mdpi.com Licorice flavonoids are known to modulate key signaling pathways in cancer. researchgate.net | In vitro cytotoxicity screening against a panel of human cancer cell lines, cell cycle analysis, apoptosis assays, xenograft models. |

| Antioxidant | Many flavonoids are potent free-radical scavengers. mdpi.com | DPPH radical scavenging assays, cellular antioxidant assays in response to oxidative stress. |

Advancements in Sustainable Production and Supply Chain Methodologies

Reliance on direct extraction from wild-harvested or cultivated licorice is not sustainable for large-scale production, which necessitates the development of biotechnological alternatives.

Metabolic Engineering: Metabolic engineering in plants and microorganisms offers a powerful strategy for overproducing isoflavonoids. nih.govfrontiersin.orgfrontiersin.org By introducing key enzyme genes, such as isoflavone synthase (IFS), into non-legume plants or microbial hosts, researchers can establish heterologous production systems. frontiersin.orgpnas.org A critical challenge is overcoming bottlenecks where endogenous pathways compete for the same precursors. pnas.org For this compound, this would involve introducing the entire specific biosynthetic pathway, once elucidated, into a suitable chassis organism like Saccharomyces cerevisiae or a model plant.

Hairy Root Cultures: Hairy root cultures, induced by infection with Rhizobium rhizogenes, provide a stable and genetically controlled system for producing secondary metabolites. mdpi.com This method has been successfully used for various Glycyrrhiza species to produce compounds like glycyrrhizin and other flavonoids. semanticscholar.orgresearchgate.netresearchgate.net Hairy root cultures grow rapidly in hormone-free media and can be cultivated in bioreactors, offering a scalable and continuous production platform. mdpi.com Applying elicitors—biotic or abiotic stressors—can further enhance metabolite yields in these cultures. nih.gov Developing hairy root lines of G. uralensis and optimizing culture conditions specifically for this compound production is a promising avenue for a sustainable supply. mdpi.com

Integration of Multi-Omics and Artificial Intelligence for Compound Optimization and Discovery

Modern computational and analytical technologies can dramatically accelerate the research and development pipeline for natural products like this compound.

Multi-Omics Approaches: The integration of genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the biological systems producing specialized metabolites. nih.govnih.gov Comparative multi-omics studies on different Glycyrrhiza species have already been used to identify differentially expressed genes within the isoflavonoid biosynthesis pathway, correlating them with the accumulation of specific metabolites. nih.govumh.es This approach is essential for pinpointing the specific genes (e.g., prenyltransferases, O-methyltransferases) involved in this compound biosynthesis. Furthermore, multi-omics can reveal the complex regulatory networks that control the production of these compounds in response to environmental cues. nih.govnih.gov

Artificial Intelligence (AI) and Machine Learning: AI is revolutionizing natural product discovery and optimization. acs.orgijrti.org Machine learning and deep learning models can analyze vast datasets to predict the biological activities, molecular targets, and pharmacokinetic properties of compounds based on their structure. acs.orghelmholtz-hips.demusechem.com For this compound, AI could be used to:

Predict Novel Bioactivities: Screen the structure of this compound against predictive models trained on large compound libraries to identify new therapeutic applications. ijrti.org

Compound Optimization: Generate virtual derivatives of the this compound scaffold and predict their activity and properties, guiding medicinal chemistry efforts to create analogues with improved efficacy. dypvp.edu.in

Biosynthetic Gene Cluster (BGC) Mining: Analyze the genome of G. uralensis to identify the BGC responsible for producing pterocarpans, thereby accelerating the discovery of the specific enzymes for this compound biosynthesis. helmholtz-hips.demusechem.com

Synthesis Planning: Develop efficient and novel chemical synthesis routes using retrosynthesis prediction tools, which can deconstruct complex molecules into simpler precursors. dypvp.edu.in

By integrating these advanced technologies, researchers can overcome many of the traditional barriers in natural product research, accelerating the journey of this compound from a phytochemical curiosity to a potential preclinical candidate.

Q & A

Q. What experimental methods are commonly used to isolate Glycyrrhizol A from Glycyrrhiza uralensis?

this compound is typically isolated via bioassay-guided fractionation . The process involves:

Q. How is the molecular structure of this compound determined?

Structural elucidation relies on spectroscopic techniques :

- 1D/2D NMR (e.g., HMBC and NOESY correlations) to identify substituent positions (e.g., 3,3-dimethylallyl groups at C-6 and C-5').

- High-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₆H₃₀O₆).

- UV-Vis spectroscopy to analyze conjugated systems and compare with known pterocarpenes .

Q. What in vitro assays are standard for evaluating this compound’s antibacterial efficacy?

- Minimum Inhibitory Concentration (MIC) assays using broth microdilution against S. mutans (e.g., MIC = 1 μg/mL for this compound).

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Comparative studies with positive controls (e.g., chlorhexidine) to benchmark potency .

Advanced Research Questions

Q. How should researchers design experiments to compare this compound’s efficacy with structurally related analogs?

- Use dose-response curves to calculate IC₅₀ values for this compound and analogs (e.g., glycyrrhizol B, MIC = 32 μg/mL).

- Employ statistical models (e.g., ANOVA) to validate differences in activity.

- Include structure-activity relationship (SAR) analysis to correlate substituent patterns (e.g., methoxy groups) with antibacterial potency .

Q. How can contradictions in reported MIC values across studies be resolved?

- Verify purity of the compound using HPLC (e.g., retention volume at ~10 mL in chromatograms) and NMR.

- Standardize assay conditions (e.g., bacterial strain, growth medium, incubation time).

- Use orthogonal assays (e.g., agar diffusion, ATP bioluminescence) to cross-validate results .

Q. What methodologies ensure reproducibility in pharmacological studies of this compound?

- Document detailed experimental protocols (e.g., extraction solvents, chromatographic gradients).

- Provide supplementary data (e.g., NMR spectra, HPLC chromatograms) as per journal guidelines (e.g., Beilstein Journal of Organic Chemistry).

- Use reference standards (e.g., commercially available this compound) for calibration .

Q. What analytical techniques validate the purity of synthesized or isolated this compound?

- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., peak integration ≥95%).

- 1H-NMR to confirm absence of extraneous peaks.

- Elemental analysis to verify stoichiometric composition .

Q. How can researchers investigate this compound’s mechanism of action beyond MIC assays?

- Scanning Electron Microscopy (SEM) to observe morphological changes in S. mutans.

- Proteomic profiling to identify disrupted bacterial pathways (e.g., glycolysis, biofilm formation).

- Molecular docking to predict interactions with bacterial targets (e.g., enolase, glucosyltransferases) .